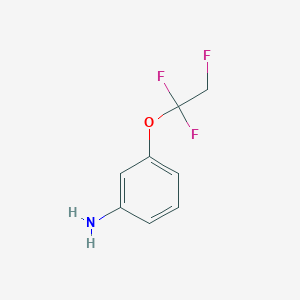

3-(1,1,2-Trifluoroethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives closely related to 3-(1,1,2-Trifluoroethoxy)aniline involves multi-step chemical processes. For instance, 2-Chloro-4-aminophenol was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reaction, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to synthesize a compound with similar structural features, demonstrating a high yield and minimal environmental pollution (Wen Zi-qiang, 2007). Additionally, protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed, providing a broad spectrum of synthetic building blocks for pharmaceuticals and agrochemicals, highlighting the versatile nature of trifluoroethoxy-substituted anilines (Pengju Feng & Ming‐Yu Ngai, 2016).

Molecular Structure Analysis

Spectroscopic and quantum chemical investigations have been carried out on molecules similar to 3-(1,1,2-Trifluoroethoxy)aniline, providing insights into their vibrational, structural, thermodynamic, and electronic properties. The position of the substituent group significantly influences the molecular structure and electronic properties, as demonstrated in studies on 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline (V. Arjunan, T. Rani, & S. Mohan, 2011).

Chemical Reactions and Properties

The reactivity of trifluoromethoxy and difluoro-substituted anilines has been explored through various chemical reactions, including copper/B2pin2-catalyzed C-H difluoroacetylation-cycloamidation leading to the formation of difluoro-oxindoles, demonstrating the potential for creating complex molecules (M. Ke & Q. Song, 2017). Another study highlighted the silver(I)-catalyzed N-trifluoroethylation of anilines, showcasing the versatility of trifluoroethoxy anilines in synthetic chemistry (Haiqing Luo et al., 2015).

Physical Properties Analysis

The physical properties, such as phase transitions, smectic layer spacings, and molecular dipole moments of derivatives of 3-(1,1,2-Trifluoroethoxy)aniline, have been analyzed to understand their liquid crystalline behavior. These studies reveal the impact of trifluoromethoxy groups on stabilizing monolayer smectic states and the high orientational order in certain phases (S. Miyajima et al., 1995).

Chemical Properties Analysis

Research on the chemical properties of 3-(1,1,2-Trifluoroethoxy)aniline derivatives has focused on their reactivity and potential for creating new compounds with significant applications. For example, the metalation of trifluoromethoxy-substituted anilines offers a key step for structural elaboration, enabling the synthesis of a wide range of products (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

Wissenschaftliche Forschungsanwendungen

Spectroscopic and Quantum Chemical Studies 3-(1,1,2-Trifluoroethoxy)aniline has been the subject of spectroscopic and quantum chemical investigations. For instance, studies have explored the vibrational, structural, thermodynamic, and electronic properties of closely related compounds like 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using various methods like FTIR, FT-Raman, NMR, and DFT (Arjunan, Rani, & Mohan, 2011).

Electrochemical CO2 Reduction This compound is also relevant in electrochemical CO2 reduction. Rhenium(I) fac-tricarbonyl complexes containing pendent arylamine functionality, similar to 3-(1,1,2-Trifluoroethoxy)aniline, have been developed as electrocatalysts. These catalysts have shown high efficiency and Faradaic efficiencies in CO2 to CO conversion, which indicates potential applications in environmental and energy-related fields (Talukdar et al., 2020).

Synthesis of Trifluoromethylated Heterocycles Another application is in the synthesis of trifluoromethylated heterocycles. Compounds like Bis(1-trifluoromethyl-2,2,2-trifluoroethoxy)triphenylphosphorane, reacting with anilines, can lead to the formation of N-hexafluoroisopropylated products, which are crucial in organic synthesis and pharmaceutical research (Kubota, Yamamoto, & Tatsuo, 1983).

Potential in Nonlinear Optical Materials Compounds similar to 3-(1,1,2-Trifluoroethoxy)aniline have been studied for their potential in nonlinear optical (NLO) materials. These studies involve vibrational analysis and theoretical density functional theory computations to understand their structure and electron dynamics, which are crucial for developing NLO materials (Revathi et al., 2017).

Catalytic Hydrogenation of Nitroarenes In catalysis, these types of compounds are used in the hydrogenation of nitroarenes, a process important for producing anilines, which are intermediates in manufacturing various chemicals. Studies have shown high activity and chemoselectivity in this process, indicating significant industrial relevance (Wei et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, “3-(1,1,2,2-Tetrafluoroethoxy)aniline”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Eigenschaften

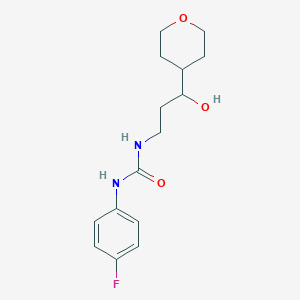

IUPAC Name |

3-(1,1,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-5-8(10,11)13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETKQLZPIVQCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(CF)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2483730.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2483731.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4,6-dimethylpyrimidin-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2483737.png)

![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)